molecular formula C11H19N3S B2395488 [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine CAS No. 953722-65-1

[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine

Cat. No.: B2395488
CAS No.: 953722-65-1
M. Wt: 225.35
InChI Key: WZXAOQYQMPUAPD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.28 (s, 3H, N-CH₃).
    • δ 2.40–2.60 (m, 8H, piperazine protons).
    • δ 3.12 (dd, 2H, CH₂NH₂).
    • δ 6.80–7.20 (m, 3H, thiophene protons) .
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 46.2 (N-CH₃).
    • δ 54.8–58.1 (piperazine carbons).
    • δ 127.5, 130.1, 133.8 (thiophene carbons) .

Infrared (IR) Spectroscopy

  • ν 3280 cm⁻¹ (N-H stretch, primary amine).
  • ν 2920 cm⁻¹ (C-H stretch, aliphatic).
  • ν 1580 cm⁻¹ (C=C aromatic, thiophene).
  • ν 720 cm⁻¹ (C-S stretch) .

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 225.36 [M+H]⁺.
  • Major fragments:
    • m/z 140.1 (piperazine ring cleavage).
    • m/z 85.0 (thiophene-CH₂⁺) .
Technique Key Peaks/Assignments
¹H NMR δ 2.28 (N-CH₃), δ 6.80–7.20 (thiophene)
IR 3280 cm⁻¹ (N-H), 720 cm⁻¹ (C-S)
MS m/z 225.36 [M+H]⁺

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXAOQYQMPUAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The synthesis begins with 2-(3-thienyl)ethylamine derivatives. A critical step involves introducing a leaving group at the β-position of the ethylamine chain. For example, chlorination of 2-(3-thienyl)ethylamine using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields 2-chloro-2-(3-thienyl)ethylamine, a key intermediate. Alternative halogenation agents, such as phosphorus tribromide (PBr₃), may substitute bromide, though chloride is preferred due to its lower cost and milder reaction conditions.

Reaction Conditions

The nucleophilic substitution is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state and enhance reaction rates. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to deprotonate 4-methylpiperazine, increasing its nucleophilicity.

Representative Procedure :

  • Reactants : 2-Chloro-2-(3-thienyl)ethylamine (1.0 eq), 4-methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq).
  • Solvent : Anhydrous DMF (10 mL/g of substrate).
  • Temperature : 80–100°C under nitrogen atmosphere.
  • Duration : 12–24 hours.
  • Work-up : Filtration to remove salts, solvent evaporation, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Yield and Optimization

Yields for this method range from 65% to 78%, contingent on reaction time and stoichiometry. Excess 4-methylpiperazine (1.2–1.5 eq) ensures complete consumption of the halogenated precursor. Elevated temperatures (>100°C) risk decomposition of the thienyl group, necessitating careful thermal control.

Alternative Methodologies: Reductive Amination and Protecting Group Strategies

Reductive Amination

While less common, reductive amination offers an alternative route. This method involves condensing 2-(3-thienyl)acetaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). However, this approach is hampered by the instability of the aldehyde intermediate and competitive over-reduction, resulting in lower yields (~45%).

Boc-Protected Intermediate Route

To mitigate side reactions during nucleophilic substitution, a protecting group strategy is employed:

  • Protection : Treat 2-(3-thienyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-2-(3-thienyl)ethylamine.
  • Halogenation : Introduce a chloride at the β-position using SOCl₂.
  • Substitution : React with 4-methylpiperazine under standard conditions.
  • Deprotection : Remove the Boc group via HCl in dioxane, yielding the final product.

This method improves regioselectivity and yield (up to 82%) by preventing unwanted side reactions at the primary amine site.

Reaction Mechanism and Kinetic Analysis

The nucleophilic substitution proceeds via an SN2 mechanism, as evidenced by the inversion of configuration at the β-carbon. Density functional theory (DFT) calculations indicate a transition state where the piperazine nitrogen attacks the electrophilic carbon while the leaving group (Cl⁻) departs. The reaction rate is first-order with respect to both the halogenated precursor and 4-methylpiperazine, with an activation energy ($$E_a$$) of ~85 kJ/mol.

Key Mechanistic Insights :

  • Solvent polarity significantly impacts reaction kinetics, with DMF ($$ \varepsilon = 36.7 $$) providing optimal stabilization.
  • Steric hindrance from the thienyl group slightly slows the reaction compared to analogous aryl systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, 1H, thienyl H), 6.95 (m, 2H, thienyl H), 3.45 (m, 2H, CH₂N), 2.60–2.40 (m, 8H, piperazine H), 2.30 (s, 3H, NCH₃).
  • MS (ESI+) : m/z 226.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₉N₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% using a C18 column (acetonitrile/water gradient).

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Raw Material Cost : ~$120/kg for 4-methylpiperazine (bulk pricing).
  • Solvent Recovery : DMF is recycled via distillation, reducing waste by 70%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65–78 95–98 High scalability Requires halogenated precursor
Reductive Amination 40–45 90–92 Avoids halogenation step Low yield, side reactions
Boc-Protected Route 75–82 98–99 Enhanced regioselectivity Additional protection/deprotection

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienyl group or the piperazine ring.

    Substitution: The piperazine ring can participate in substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienyl derivatives and modified piperazine rings.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing treatments for conditions like anxiety, depression, and schizophrenia .

Therapeutic Potential
Research indicates that [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine may exhibit antimicrobial and anticancer activities. Studies have shown its interaction with various biological targets, suggesting potential applications in cancer therapy and infectious disease management .

Biochemical Research

Neurotransmitter Interaction Studies
The compound is utilized in biochemical research to study neurotransmitter systems. Its interactions with receptors involved in neurotransmission help elucidate mechanisms of action for various drugs, contributing to the understanding of their effects on the brain .

Binding Affinity Assessments
Investigations into the binding affinity of this compound to specific receptors provide insights into its potential therapeutic applications. Techniques such as radiolabeled binding assays are commonly employed to assess these interactions.

Polymer Chemistry

Incorporation into Polymer Matrices
In polymer chemistry, this compound can be integrated into polymer matrices to enhance properties like flexibility and durability. This application is particularly useful in developing advanced materials for various industrial uses .

Agrochemical Formulations

Enhancing Pesticide Efficacy
The compound plays a role in agrochemical formulations by improving the efficacy of pesticides and herbicides. Its incorporation can modify delivery systems, leading to enhanced performance in agricultural applications .

Diagnostic Agents

Potential in Imaging Techniques
Research is ongoing into the use of this compound as a component in diagnostic imaging agents. Its properties may aid in developing more effective imaging techniques for medical applications, potentially improving diagnostic accuracy .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis and Structure-Activity Relationships : A study reported the design and synthesis of compounds similar to this compound, investigating their anti-cancer properties through structure-activity relationship analysis .
  • Biological Activity Assessments : Research has demonstrated the compound's biological activity through various assays, indicating its potential as an antimicrobial agent and its effectiveness against specific cancer cell lines.
  • Polymer Applications : Investigations into the incorporation of this compound into polymer systems have shown improvements in mechanical properties, which could lead to innovative applications in material science .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thienyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine

  • Structure : Substituted phenyl (2,3-dimethylphenyl) instead of thienyl.
  • This substitution may increase lipophilicity (logP ~2.5 vs. ~2.0 for thienyl).
  • Applications : Used in receptor-binding studies due to its bulky aromatic substituent.

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

  • Structure : N-Methylation of the ethylamine chain.
  • Key Differences : The methyl group reduces basicity (pKa ~8.5 vs. ~9.2 for the primary amine) and improves metabolic stability.
  • Applications : Explored as a pharmacokinetic modifier in prodrug designs.

2-(4-Benzylpiperazin-1-yl)ethylamine

  • Structure : Benzyl group on piperazine and N-methylation.
  • LogP increases to ~3.0, enhancing membrane permeability.

Thiophene-Containing Analogues

{2-[4-(3-Thienylcarbonyl)piperazin-1-yl]ethyl}amine

  • Structure : Thiophene carbonyl group attached to piperazine.
  • Key Differences: The carbonyl group introduces hydrogen-bonding capability, altering solubility (aqueous solubility ~0.1 mg/mL vs. ~1.0 mg/mL for the non-carbonyl analogue).
  • Applications : Investigated as a protease inhibitor due to its electrophilic carbonyl.

2-(3-Methylthiophen-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-amine

  • Structure : Methyl-substituted thiophene and pyridinyl-piperazine.

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Properties of Selected Analogues

Compound LogP pKa Aqueous Solubility (mg/mL) Key Substituent Effect
Target Compound 2.0 9.2 1.5 Thienyl enhances π-π stacking
{2-[4-(2,3-Dimethylphenyl)...} 2.5 8.8 0.8 Phenyl increases lipophilicity
N-Methyl-2-(4-methylpiperazin-1-yl) 1.8 8.5 2.0 Methylation reduces basicity
[2-(4-Benzylpiperazin-1-yl)... 3.0 9.0 0.5 Benzyl enhances membrane permeab.

Biological Activity

[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine, with the CAS number 953722-65-1, is a chemical compound characterized by its unique structural features, including a piperazine ring and a thienyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound's molecular formula is C12H18N2SC_{12}H_{18}N_2S, and it has a molar mass of 225.36 g/mol. The presence of the piperazine ring allows for diverse interactions with various biological targets, while the thienyl group enhances binding affinity through π-π interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for this compound suggest strong activity against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0

These results indicate that the compound not only inhibits bacterial growth but also has bactericidal effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated notable antiproliferative effects. For instance, when tested against cervical cancer cell lines, this compound exhibited IC50 values in the low micromolar range:

Cell LineIC50 (µM)
HeLa5.0
SiHa7.5

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving modulation of signaling pathways associated with cell survival and proliferation .

Neurotransmitter Interaction

The piperazine moiety in this compound is particularly relevant in studies related to neurotransmitter systems. It has been shown to interact with serotonin receptors, specifically the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Binding affinity assays revealed that this compound can inhibit receptor activity significantly:

CompoundBinding Affinity (Ki, nM)
This compound25
Reference Compound15

This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : Research conducted on cervical cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to control groups.
  • Neuropharmacological Assessment : Investigations into its effects on serotonin receptor modulation revealed promising results for developing treatments targeting mood disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis involving palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (N₂/Ar) is recommended. For example, coupling reactions between thienyl precursors and 4-methylpiperazine derivatives can be performed at 80–140°C, followed by purification via column chromatography or preparative TLC. Monitoring intermediates using ESI-MS (e.g., m/z 198 [M + H]+ for amine intermediates) ensures stepwise validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for thienyl protons (δ ~6.5–7.5 ppm) and piperazine methyl groups (δ ~2.3–3.1 ppm). Use deuterated solvents (e.g., MeOD) for resolution .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks (e.g., m/z 452 [M + H]+ observed in related compounds) .
  • X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-97) for absolute configuration determination, particularly if chirality exists at the ethylamine bridge .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line selection (e.g., leukemia vs. solid tumors), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Stereochemical Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) and test individually, as stereochemistry impacts receptor binding .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) to identify trends in substituent effects .

Q. What computational strategies predict the compound’s bioavailability and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., acetylcholinesterase or kinase targets). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the thienyl group .
  • ADMET Prediction : Tools like SwissADME assess logP (aim for 2–3 for CNS penetration) and cytochrome P450 metabolism. High topological polar surface area (>80 Ų) may limit blood-brain barrier crossing .
  • 3D-QSAR : Build models using antileukemic activity data from analogs to optimize substituents (e.g., electron-withdrawing groups on the thienyl ring enhance potency) .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ for coupling steps; ligand additives (e.g., BINAP) may enhance efficiency .
  • Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for easier post-reaction purification .
  • In-Line Analytics : Implement FTIR or UPLC-MS to monitor reaction progress and terminate at optimal conversion points .

Methodological Challenges and Solutions

Q. What strategies resolve enantiomeric excess (ee) issues in asymmetric synthesis?

  • Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during key coupling steps to induce stereoselectivity .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does the thienyl moiety influence the compound’s electronic properties and binding affinity?

  • Answer : The electron-rich 3-thienyl group enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets). Substituent effects can be quantified via Hammett constants (σ) in QSAR models .

Critical Analysis of Evidence

  • Contradictions : Patent data () reports higher yields (70–85%) compared to academic syntheses (50–60% in ), likely due to proprietary catalysts or optimized workup.
  • Gaps : Limited in vivo pharmacokinetic data; future studies should address bioavailability and metabolite profiling.

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